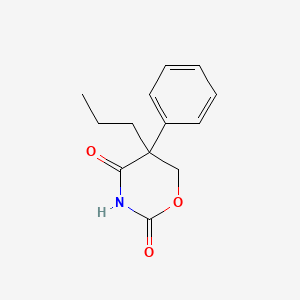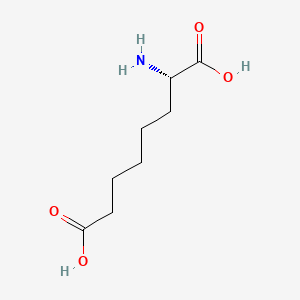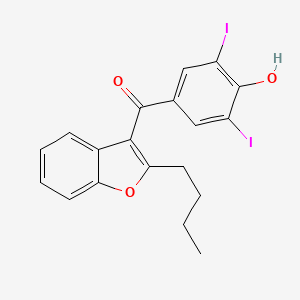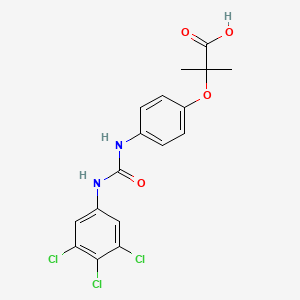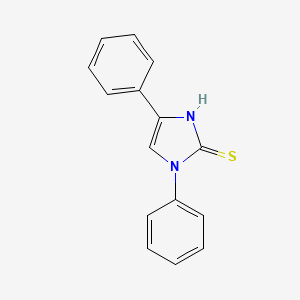
KRM-III
概要
科学的研究の応用
KRM-III has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying imidazole chemistry.
Biology: Investigated for its role in inhibiting T cell activation and proliferation, making it a potential candidate for studying immune responses.
Medicine: Explored for its therapeutic potential in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Industry: Utilized in the development of anti-inflammatory drugs and as a chemical intermediate in the synthesis of other pharmaceuticals .
作用機序
KRM-IIIは、T細胞の活性化に関与する重要な転写因子である活性化T細胞の核因子の活性化を阻害することによって効果を発揮します。T細胞抗原受容体シグナル伝達経路を標的にし、T細胞の増殖を防ぎ、炎症反応を抑制します。 この機序により、T細胞駆動の自己免疫疾患の治療のための有望な化合物となっています .
準備方法
合成経路と反応条件
KRM-IIIは、イミダゾール環の形成を含む一連の化学反応によって合成されます。通常、合成は、酸性条件下でアリルアルデヒドをチオ尿素誘導体と反応させて中間体化合物を生成することから始まります。 この中間体は環化されて最終生成物であるthis compoundが生成されます .
工業生産方法
This compoundの工業生産では、同様の合成経路が採用されますが、より大規模で行われます。このプロセスには、化合物の純度を確保するために高速液体クロマトグラフィー(HPLC)が使用されます。 反応条件は、収率を最大化し、不純物を最小限に抑えるように最適化されます .
化学反応の分析
反応の種類
KRM-IIIは、次のようなさまざまな化学反応を起こします。
酸化: this compoundは特定の条件下で酸化されてスルホキシドまたはスルホンを生成することができます。
還元: この化合物は、対応するチオール誘導体に還元することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物
酸化: スルホキシドとスルホン。
還元: チオール誘導体。
置換: さまざまな置換イミダゾール誘導体
科学研究への応用
This compoundは、科学研究で幅広い用途があります。
化学: 有機合成における試薬として、およびイミダゾール化学の研究のためのモデル化合物として使用されます。
生物学: T細胞の活性化と増殖を阻害する役割について調査されており、免疫応答を研究するための潜在的な候補となっています。
医学: 多発性硬化症や関節リウマチなどの自己免疫疾患の治療における治療の可能性について探索されています。
類似化合物との比較
類似化合物
シクロスポリンA: 異なる作用機序を持つ別のT細胞阻害剤。
タクロリムス: シクロスポリンAに似ていますが、分子標的が異なります。
FK506: タクロリムスと同様の機序を持つ強力な免疫抑制剤
KRM-IIIの独自性
This compoundは、核因子カッパBなどの他の転写因子に影響を与えることなく、活性化T細胞の核因子の活性化を特異的に阻害するという点でユニークです。 この特異性は、シクロスポリンAやタクロリムスなどのより広範な免疫抑制剤に関連する副作用の可能性を低減します .
特性
IUPAC Name |
3,5-diphenyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c18-15-16-14(12-7-3-1-4-8-12)11-17(15)13-9-5-2-6-10-13/h1-11H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOAQVKXZJFMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353087 | |
| Record name | 1,4-Diphenyl-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672357 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
79220-94-3 | |
| Record name | 1,4-Diphenyl-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KRM-III | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(3-phenothiazin-10-ylpropanoylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1673692.png)
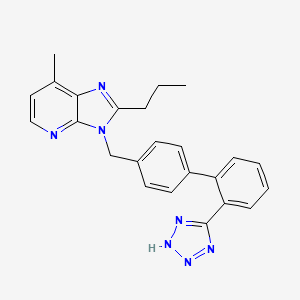
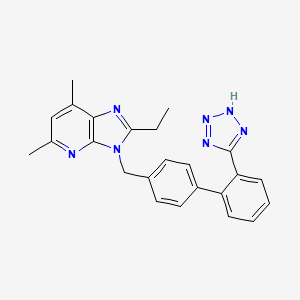
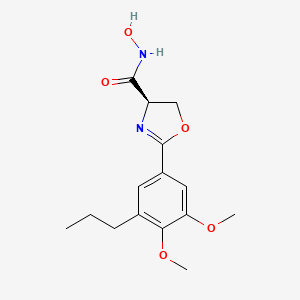
![butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-(2-methylpropyl)phenyl]sulfonylcarbamate](/img/structure/B1673699.png)
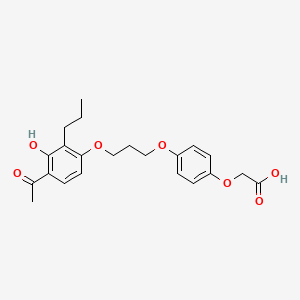
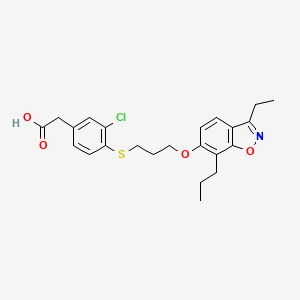

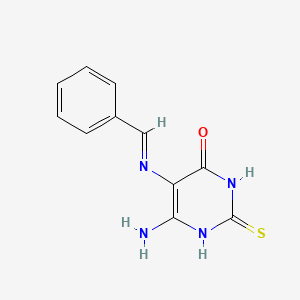
![4-[3-Amino-1-(4-hydroxyphenyl)butyl]-2-methylphenol](/img/structure/B1673709.png)
